Bz-Camp

Vue d'ensemble

Description

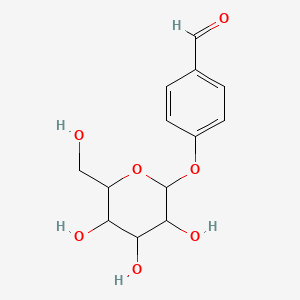

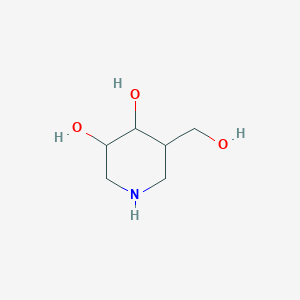

L’AMP cyclique N6-benzoyle (sel de sodium) est un analogue synthétique de l’adénosine monophosphate cyclique (AMPc), un messager secondaire crucial dans divers processus biologiques. Ce composé est connu pour son activation sélective de la protéine kinase A (PKA) par rapport aux protéines d’échange activées par l’AMPc (Epac1 et Epac2). La substitution d’un groupe benzoyle en position N6 du cycle adénine améliore sa lipophilie et sa perméabilité membranaire, ce qui en fait un outil précieux dans la recherche biochimique .

Méthodes De Préparation

La synthèse de l’AMP cyclique N6-benzoyle (sel de sodium) implique la benzoylation de l’adénosine monophosphate cyclique. La réaction nécessite généralement l’utilisation de chlorure de benzoyle en présence d’une base telle que l’hydroxyde de sodium. Les conditions de réaction doivent être soigneusement contrôlées pour assurer la substitution sélective en position N6. Le produit est ensuite purifié par cristallisation ou lyophilisation pour obtenir la forme sel de sodium .

Les méthodes de production industrielle de l’AMP cyclique N6-benzoyle (sel de sodium) ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Cela peut inclure l’utilisation d’équipements de synthèse automatisés et de techniques de purification avancées pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

L’AMP cyclique N6-benzoyle (sel de sodium) subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur ses produits d’oxydation soient limitées.

Réduction : Les réactions de réduction sont moins fréquentes pour ce composé en raison de la stabilité du groupe benzoyle.

Substitution : Le groupe benzoyle peut être substitué dans certaines conditions, conduisant à la formation de différents analogues. Les réactifs courants pour les réactions de substitution comprennent les nucléophiles tels que les amines ou les thiols.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution avec une amine pourrait produire un analogue de l’AMP cyclique N6-amino .

4. Applications de recherche scientifique

L’AMP cyclique N6-benzoyle (sel de sodium) a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier l’activation de la protéine kinase A et ses effets en aval.

Biologie : Ce composé est utilisé dans les études de signalisation cellulaire pour étudier le rôle de l’AMPc dans divers processus cellulaires.

Médecine : La recherche impliquant l’AMP cyclique N6-benzoyle (sel de sodium) comprend des études sur ses effets thérapeutiques potentiels dans les maladies où la signalisation de l’AMPc est perturbée.

Applications De Recherche Scientifique

N6-benzoyl-Cyclic AMP (sodium salt) has a wide range of scientific research applications:

Chemistry: It is used as a tool to study the activation of protein kinase A and its downstream effects.

Biology: This compound is employed in cell signaling studies to investigate the role of cAMP in various cellular processes.

Medicine: Research involving N6-benzoyl-Cyclic AMP (sodium salt) includes studies on its potential therapeutic effects in diseases where cAMP signaling is disrupted.

Mécanisme D'action

L’AMP cyclique N6-benzoyle (sel de sodium) exerce ses effets en activant sélectivement la protéine kinase A. Il se lie aux sous-unités régulatrices de la protéine kinase A, provoquant un changement conformationnel qui libère les sous-unités catalytiques. Ces sous-unités catalytiques phosphorylent ensuite les protéines cibles, ce qui conduit à diverses réponses cellulaires. Le groupe benzoyle améliore la lipophilie et la perméabilité membranaire du composé, lui permettant de pénétrer efficacement dans les cellules et d’exercer ses effets .

Comparaison Avec Des Composés Similaires

L’AMP cyclique N6-benzoyle (sel de sodium) est unique en raison de son activation sélective de la protéine kinase A et de sa perméabilité membranaire accrue. Les composés similaires comprennent :

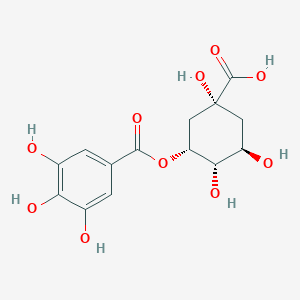

Adénosine monophosphate cyclique (AMPc) : L’analogue naturel, qui active à la fois la protéine kinase A et les protéines d’échange activées par l’AMPc.

8-Bromo-adénosine monophosphate cyclique : Un autre analogue de l’AMPc avec des propriétés de sélectivité et de stabilité différentes.

AMP cyclique N6-phényle : Un analogue similaire avec une substitution de groupe phényle, offrant différents profils d’activation et de perméabilité membranaire.

Le caractère unique de l’AMP cyclique N6-benzoyle (sel de sodium) réside dans son activation sélective de la protéine kinase A et son absorption cellulaire améliorée due au groupe benzoyle .

Propriétés

IUPAC Name |

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCBMGKNCJXIC-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952638 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30275-80-0 | |

| Record name | N(6)-Benzoyl-cyclic amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N6-benzoyl-cAMP interact with its target and what are the downstream effects?

A1: N6-benzoyl-cAMP (Bz-cAMP) acts as a membrane-permeable analogue of cyclic adenosine monophosphate (cAMP) and primarily targets cyclic AMP-dependent protein kinase (PKA) [, , ]. This compound binds to the nucleotide-binding sites of PKA, leading to its activation. This activation triggers a cascade of downstream phosphorylation events, impacting various cellular processes like cell growth, differentiation, and signal transduction.

Q2: Can you explain the concept of synergistic responses observed with this compound and other cAMP analogs in stimulating steroid production?

A2: Research has shown that this compound, when used in combination with other cAMP analogs like aminohexylamino-cAMP (AHA-cAMP) or 8-thiomethyl-cAMP (TM-cAMP), can induce synergistic increases in steroid production in rat adrenal cells []. This synergy stems from the cooperative binding of these analogs to different nucleotide-binding sites on PKA. AHA-cAMP preferentially binds to site 1 on type I PKA, while TM-cAMP prefers site 1 on type II PKA. This compound, on the other hand, exhibits selectivity for site 2 on both types of PKA. When used in combination, the simultaneous binding of these analogs to their respective sites enhances PKA activation, resulting in a more significant stimulation of steroid production than what's achievable with individual analogs alone.

Q3: What are the differences in effects of this compound compared to other structurally related N6-substituted cAMP analogues?

A3: Despite similarities in structure and reported binding affinities to PKA, studies on C6 rat glioma cells have shown varying potencies among N6-substituted cAMP analogues like N6-benzyl-cAMP (Bn-cAMP), N6-butyryl-cAMP (Bt-cAMP), and N6, O2'-cAMP (Bt2-cAMP) []. Interestingly, this compound displayed minimal growth inhibitory effect on these cells even at high concentrations, contrasting with the potent activity of Bn-cAMP. This suggests that subtle structural variations within this class of compounds can significantly impact their biological activity and potentially influence their interaction with specific targets or downstream signaling pathways.

Q4: How does this compound influence the cell cycle of Plasmodium falciparum, the parasite responsible for malaria?

A4: Studies indicate that this compound can directly influence the cell cycle progression of Plasmodium falciparum []. When red blood cells infected with the parasite are treated with this compound, a significant alteration in the parasite's cell cycle is observed. This effect is specifically linked to the activation of PKA, as demonstrated by the ability of PKA inhibitors to block the cell cycle disruption caused by this compound. This suggests a potential role of the cAMP/PKA pathway in regulating the parasite's development and highlights a possible target for antimalarial drug development.

A5: Research points to a complex interplay between cAMP and calcium (Ca2+) signaling pathways, with this compound playing a mediating role []. this compound treatment not only activates PKA, but also leads to an increase in cytosolic Ca2+ levels. This observation suggests that this compound can influence cellular processes regulated by Ca2+, adding another layer of complexity to its cellular effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)

![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)

![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)

![3,5-Dimethyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid (4-methylphenyl) ester](/img/structure/B1231950.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-2-quinazolinyl)thio]-2-phenylacetamide](/img/structure/B1231951.png)